molecular formula C20H14F2N4O4S B2974986 N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-54-8

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2974986
CAS No.: 1251620-54-8
M. Wt: 444.41
InChI Key: SLNVYWBTMLKCSL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, difluorophenyl, triazolopyridine, and sulfonamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, also known as CCG-324365 or F3406-8505, is the voltage-gated sodium channel subtype Na V 1.7 . This channel is expressed in various cancers and plays a significant role in cell functions such as proliferation, migration, and invasiveness .

Mode of Action

The compound interacts with its target, the Na V 1.7 channel, and inhibits its functional activity . This inhibition potentially reduces the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . The compound’s action on Na V 1.7 may indirectly upregulate Rho GTPases Rac activity, which is critical for cytoskeleton reorganization, cell adhesion, and actin polymerization .

Biochemical Pathways

The compound affects multiple signaling pathways such as PKA and EGF/EGFR-ERK1/2 . It enhances the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .

Result of Action

The compound’s action results in the reduction of cancer cell migration, invasion, and tumor growth . This underscores the significance of Na V 1.7 as a promising pharmacological target for attenuating cancer cell proliferation and metastasis .

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability are currently not available in the literature. These factors could include pH, temperature, and the presence of other biochemical entities in the environment.

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the difluorophenyl group: This step often involves the use of halogenation reactions to introduce fluorine atoms into the phenyl ring.

    Construction of the triazolopyridine core: This can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Sulfonamide formation:

Industrial production methods would likely optimize these steps for scalability, focusing on reaction yields, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other compounds that have similar structural features:

    Benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar chemical reactivity.

    Difluorophenyl compounds: Compounds with difluorophenyl groups may exhibit similar pharmacological properties.

    Triazolopyridine derivatives: These compounds share the triazolopyridine core and may have similar biological activities.

    Sulfonamides: Compounds with sulfonamide groups are known for their use in medicinal chemistry and may have similar therapeutic potential.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O4S/c21-14-5-13(6-15(22)7-14)9-26(16-1-3-18-19(8-16)30-12-29-18)31(27,28)17-2-4-20-24-23-11-25(20)10-17/h1-8,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVYWBTMLKCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC(=C3)F)F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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